molecular formula C8H6ClFO3 B1457696 2-Chloro-6-fluoro-4-methoxybenzoic acid CAS No. 1785280-62-7

2-Chloro-6-fluoro-4-methoxybenzoic acid

Cat. No. B1457696
M. Wt: 204.58 g/mol
InChI Key: NLCFFGMUZGCKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-6-fluoro-4-methoxybenzoic acid” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that similar compounds, such as “2-chloro-5-fluoro-4-methoxybenzoic acid” and “4-Chloro-2-fluoro-6-methoxybenzoic acid”, are known12.



Synthesis Analysis

The synthesis of “2-Chloro-6-fluoro-4-methoxybenzoic acid” is not explicitly detailed in the available resources. However, similar compounds like “2-Fluoro-6-methoxybenzoic acid” have been used as starting materials in the synthesis of natural mycotoxins34.



Molecular Structure Analysis

The molecular structure of “2-Chloro-6-fluoro-4-methoxybenzoic acid” is not directly available. However, similar compounds like “2-chloro-5-fluoro-4-methoxybenzoic acid” and “4-Chloro-2-fluoro-6-methoxybenzoic acid” have a molecular weight of 204.5812.



Chemical Reactions Analysis

Specific chemical reactions involving “2-Chloro-6-fluoro-4-methoxybenzoic acid” are not detailed in the available resources. However, “2-Chloro-6-fluorobenzoic Acid” is known to be a versatile reactant used in the synthesis of biaryls via decarboxylative Pd-catalyzed cross-coupling with aryl iodides5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-6-fluoro-4-methoxybenzoic acid” are not directly available. However, similar compounds like “2-chloro-5-fluoro-4-methoxybenzoic acid” and “4-Chloro-2-fluoro-6-methoxybenzoic acid” are known to be solid at room temperature12.


Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Chloro-6-fluoro-4-methoxybenzoic acid, while not directly mentioned, is structurally related to compounds such as 4-chloro-2-fluoro-5-nitrobenzoic acid, which has been utilized as a multireactive building block in the synthesis of various heterocyclic compounds. These include benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides through heterocyclic oriented synthesis (HOS). This process involves immobilization on polymer supports followed by substitution, reduction, and cyclization reactions, demonstrating the potential of chloro-fluoro-methoxybenzoic acids in the development of diverse chemical libraries significant in drug discovery (Křupková et al., 2013).

Chemical Synthesis and Characterization

Related compounds to 2-Chloro-6-fluoro-4-methoxybenzoic acid, such as 2-chloro-6-methylbenzoic acid, have been synthesized through methods like nucleophilic aromatic substitution and carbonylation. These methods highlight the versatility of chloro-fluoro-benzoic acids in organic synthesis, offering efficient pathways for producing structurally similar compounds, which could be pivotal in various chemical syntheses and industrial applications (Daniewski et al., 2002).

Pharmaceutical Intermediates

The structural analogs of 2-Chloro-6-fluoro-4-methoxybenzoic acid serve as intermediates in the synthesis of pharmaceutical compounds. For example, the synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline, an important pharmaceutical compound, starts from 3-hydroxy-4-methoxybenzoic acid methyl ester, showcasing the role of chloro-fluoro-methoxybenzoic acids in complex pharmaceutical syntheses (Ping, 2005).

Safety And Hazards

Future Directions

The future directions for “2-Chloro-6-fluoro-4-methoxybenzoic acid” are not explicitly stated in the available resources. However, “2-Fluoro-6-methoxybenzoic acid” has been used as a starting material in the synthesis of natural mycotoxins, suggesting potential applications in organic synthesis34.


Please note that the information provided is based on the available resources and may not fully represent the properties of “2-Chloro-6-fluoro-4-methoxybenzoic acid”. For a more accurate analysis, further research and experimentation would be necessary.


properties

IUPAC Name

2-chloro-6-fluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCFFGMUZGCKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-4-methoxybenzoic acid

CAS RN

1785280-62-7
Record name 2-chloro-6-fluoro-4-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-fluoro-4-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-fluoro-4-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-fluoro-4-methoxybenzoic acid
Reactant of Route 4
2-Chloro-6-fluoro-4-methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-fluoro-4-methoxybenzoic acid
Reactant of Route 6
2-Chloro-6-fluoro-4-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.